8-(butan-2-yl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
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Overview
Description
8-(butan-2-yl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(butan-2-yl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-g]purine core, followed by the introduction of the butan-2-yl, dimethyl, and 4-methylphenylmethyl groups through various substitution and addition reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing waste and production costs. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
8-(butan-2-yl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
8-(butan-2-yl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, the compound may be used as a probe to study enzyme activity, protein interactions, and cellular processes. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In industrial applications, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 8-(butan-2-yl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on the molecular interactions and pathways involved are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 8-(butan-2-yl)-1,7-dimethyl-3-[(4-chlorophenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
- 8-(butan-2-yl)-1,7-dimethyl-3-[(4-fluorophenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
- 8-(butan-2-yl)-1,7-dimethyl-3-[(4-nitrophenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
Uniqueness
The uniqueness of 8-(butan-2-yl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione lies in its specific combination of functional groups and structural features This unique arrangement allows for distinct chemical reactivity and biological activity compared to similar compounds
Properties
IUPAC Name |
6-butan-2-yl-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-6-14(3)26-15(4)11-24-17-18(22-20(24)26)23(5)21(28)25(19(17)27)12-16-9-7-13(2)8-10-16/h7-11,14H,6,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFOUJGVQCNOKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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